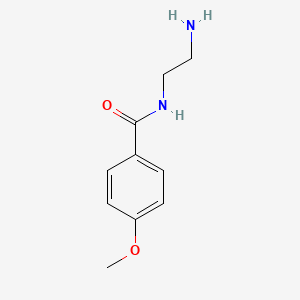

N-(2-aminoethyl)-4-methoxybenzamide

描述

Contextualization within the Class of Substituted Benzamides

N-(2-aminoethyl)-4-methoxybenzamide belongs to the broad class of organic compounds known as substituted benzamides. Benzamides are characterized by a benzene (B151609) ring linked to an amide group. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide (B126) derivatives being developed as therapeutic agents for a wide range of conditions. nih.gov

The versatility of the benzamide scaffold allows for substitutions at various positions on the benzene ring and the amide nitrogen, leading to a vast library of compounds with diverse pharmacological activities. nih.gov These activities include antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. nih.gov In the field of psychiatry, for instance, benzamides like Sulpiride and Amisulpiride are utilized for their therapeutic properties. nih.gov The ability to modify the benzamide structure allows for the fine-tuning of a compound's biological activity, making this class of molecules a fertile ground for drug discovery and development.

Significance of the 4-Methoxybenzoyl Moiety in Chemical and Biological Systems

The 4-methoxybenzoyl moiety, a key structural feature of this compound, plays a significant role in the chemical and biological properties of many compounds. The methoxy (B1213986) group (-OCH3) is a common substituent in both natural products and synthetic drug molecules. nih.gov Its presence can profoundly influence a molecule's ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov

The methoxy group can enhance a compound's lipophilicity, which can facilitate its passage through biological membranes. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, enabling specific interactions with biological targets such as enzymes and receptors. In the context of drug design, the 4-methoxybenzoyl group has been incorporated into various compounds to optimize their biological activity. For example, it is a component of some hedgehog signaling pathway inhibitors and has been used in the synthesis of antimitotic agents. nih.govcardiff.ac.uk

Overview of Emerging Research Applications

The unique combination of the substituted benzamide core and the 4-methoxybenzoyl moiety in this compound has led to its exploration in several areas of research. One of the most promising applications is in the field of neuropharmacology, specifically as a potential inhibitor of monoamine oxidase B (MAO-B). nih.govnih.gov Studies on structurally related analogues, such as N-(2-aminoethyl)-4-chlorobenzamide and N-(2-aminoethyl)-4-iodobenzamide, have shown them to be potent and selective inhibitors of MAO-B. nih.govnih.gov This suggests that this compound may also exhibit similar activity, making it a valuable tool for research into neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are of therapeutic interest.

Beyond its potential as an enzyme inhibitor, this compound is also utilized as a synthetic intermediate in the creation of more complex molecules. Its primary amine group provides a reactive handle for conjugation to other molecules, including polymers and lipids, for applications in drug delivery systems. For instance, it has been conjugated to DSPE-PEG for the formulation of lipid nanoparticles. Additionally, research has indicated that the compound interacts with drug-metabolizing enzymes like CYP3A4, highlighting its relevance in pharmacokinetic studies. It has also shown potential as an antiparasitic agent, with demonstrated efficacy against Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.gov

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | |

| Molecular Weight | ~194.23 g/mol | |

| Common Applications | Synthetic Intermediate, Ligand for Receptor Binding Studies, Component in Drug Delivery Systems | |

| Potential Biological Targets | Monoamine Oxidase B (MAO-B), CYP3A4 | nih.govnih.gov |

| Potential Therapeutic Areas | Neurodegenerative Diseases, Parasitic Infections | nih.govnih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDTXHHGMXWCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402844 | |

| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65136-87-0 | |

| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Aminoethyl 4 Methoxybenzamide and Its Derivatives

Classical Amide Bond Formation Routes

The creation of the amide linkage in N-(2-aminoethyl)-4-methoxybenzamide is fundamentally governed by well-established condensation reactions. These methods form the bedrock of its synthesis.

Acyl Chloride-Amine Condensation Strategies

The most direct and widely utilized method for synthesizing this compound is the reaction between an activated carboxylic acid derivative, such as an acyl chloride, and an amine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The process begins with the nucleophilic attack of the primary amine group of ethylenediamine on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. chemguide.co.ukshout.education This initial addition forms a tetrahedral intermediate. chemguide.co.uk Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. chemguide.co.ukshout.education A proton is then removed from the nitrogen atom, often by another molecule of the amine acting as a base or by an added non-nucleophilic base like triethylamine. mdpi.comreddit.com This final step neutralizes the product and drives the reaction to completion. The reaction is typically vigorous and results in the formation of the N-substituted amide alongside an ammonium (B1175870) chloride salt. shout.education

Key Features of Acyl Chloride-Amine Condensation:

| Feature | Description |

|---|---|

| Reactants | 4-methoxybenzoyl chloride and ethylenediamine |

| Mechanism | Nucleophilic Addition-Elimination chemguide.co.ukshout.education |

| Byproduct | Hydrogen Chloride (HCl), which is neutralized by excess amine or an added base to form a salt (e.g., ethylammonium chloride) shout.education |

| Conditions | Typically performed in an inert solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0 °C) to control the reaction rate mdpi.comreddit.com |

Other Condensation Approaches in Related Structures

Beyond the acyl chloride route, amide bonds in structurally similar molecules can be formed directly from a carboxylic acid and an amine using coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A pertinent example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involves the condensation of 3-methoxybenzoic acid with an ethylenediamine derivative. tandfonline.com This transformation is facilitated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine. tandfonline.com Other common coupling reagents used for such transformations include dicyclohexylcarbodiimide (DCC) and carbonyldiimidazole (CDI). Traditional methods may also involve heating a mixture of a carboxylic acid and urea, sometimes with a catalyst like boric acid, to produce the amide. youtube.com

Advanced Catalytic Synthesis

Modern synthetic chemistry offers sophisticated catalytic methods to construct and functionalize benzamide (B126) scaffolds, providing pathways to complex molecules that are difficult to access through classical routes.

Metal-Catalyzed Coupling Reactions for Benzamide Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing benzamide frameworks. nih.gov These methods can involve the coupling of aryl halides or triflates with amines and a source of carbon monoxide (aminocarbonylation) or the direct coupling of an aryl halide with a primary amide. For instance, the Suzuki-Miyaura coupling reaction has been employed to build complex benzamide-bearing scaffolds by coupling aryl boronic acids with aryl halides. nih.gov Catalysts such as Pd(dppf)2Cl2 are frequently used in these transformations, which are crucial in medicinal chemistry for creating libraries of structurally diverse compounds. nih.gov

C-H Functionalization Employing Benzamide-Derived Directing Groups

A frontier in synthetic methodology is the use of existing functional groups to direct a catalyst to a specific C-H bond, enabling its selective functionalization. researchgate.net The amide group of a benzamide is an excellent directing group for transition-metal catalysts, guiding the reaction to the C-H bond at the ortho position (the carbon atom adjacent to the amide-substituted carbon on the aromatic ring). researchgate.netmdpi.comnih.gov

This strategy provides a powerful way to modify the benzamide core. researchgate.net Rhodium(III) and Palladium(II) catalysts are commonly used for these transformations. nih.gov For example, an N-methoxy amide can direct a Rh(III) catalyst to achieve C-H olefination. nih.gov Similarly, Weinreb amides have been shown to direct palladium-catalyzed C-H functionalization with iodoarenes and iridium-catalyzed ortho-C-H borylation. mdpi.com This approach avoids the need for pre-functionalized starting materials and offers a highly efficient route to substituted benzamides. The directing group serves as a guide for the transition metal, using proximity and geometry to distinguish between various C-H bonds. researchgate.netnih.gov

Metals Used in Benzamide-Directed C-H Functionalization:

| Metal Catalyst | Type of Transformation | Reference |

|---|---|---|

| Palladium (Pd) | Arylation, Intramolecular Amidation, Chlorination | mdpi.comnih.gov |

| Rhodium (Rh) | Olefination, Hydroarylation of Olefins | nih.gov |

| Ruthenium (Ru) | Various C-H Activations | nih.gov |

| Iridium (Ir) | Ortho-C-H Borylation | mdpi.com |

Synthesis of Structural Analogues and Conjugates

The synthesis of structural analogues of this compound is a common practice, particularly in drug discovery, to probe structure-activity relationships. A study on monoamine oxidase-B (MAO-B) inhibitors involved the synthesis of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide. nih.gov For example, N-(2-aminoethyl)-4-chlorobenzamide was synthesized as part of this series. nih.gov The synthetic route to these analogues typically mirrors the classical acyl chloride-amine condensation, simply by starting with the appropriately substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride) and reacting it with ethylenediamine.

Similarly, the core structure can be conjugated to other molecules. For instance, Schiff bases have been prepared by condensing the primary amino group of related sulfonamide analogues, like 4-(2-aminoethyl)benzenesulfonamide, with various aldehydes. scielo.br This demonstrates the versatility of the terminal amino group for further derivatization.

N-Substituted Aminoethyl Chain Analogues

Modification of the terminal amino group on the ethyl chain is a common strategy to produce analogues of this compound. These modifications can introduce new functional groups or alter the steric and electronic properties of the molecule.

One prevalent method involves the formation of Schiff bases through the condensation reaction of the primary amine with various aldehydes. In a general procedure, the aminoethyl compound is dissolved in warm ethanol and reacted with a corresponding aldehyde under reflux for several hours. The resulting imine (Schiff base) often precipitates from the solution upon cooling and can be isolated by filtration. This approach has been used to synthesize a variety of derivatives by reacting a similar scaffold, 4-(2-aminoethyl)-benzenesulfonamide, with benzaldehyde, 2-pyridinecarboxaldehyde, and 2-quinolinecarboxaldehyde, yielding the respective Schiff bases in high yields (73-90%). scielo.br

Another strategy involves the direct substitution on the amine. For related benzamide structures, derivatives have been produced by treating a precursor with various cyclic or acyclic aliphatic amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dioxane. nih.gov This reaction typically proceeds at room temperature over several hours, yielding N-substituted products in adequate yields. nih.gov

Table 1: Synthesis of N-Substituted Aminoethyl Chain Analogues

| Starting Material | Reagent | Reaction Type | Key Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Benzaldehyde | Condensation | Reflux in ethanol, 4h | Schiff Base | 73 |

| 4-(2-aminoethyl)-benzenesulfonamide | 2-Quinolinecarboxaldehyde | Condensation | Reflux in ethanol, 4h | Schiff Base | 90 |

| Substituted Benzamide | Cyclic/Acyclic Amines | Nucleophilic Substitution | DIPEA, Dioxane, RT, 14h | N-Alkyl/Aryl Derivative | 36-62 |

Aromatic Ring Modification Strategies

Altering the substitution pattern of the 4-methoxybenzamide aromatic ring is a key strategy for creating diverse analogues. These modifications can influence the molecule's chemical properties and biological interactions.

A common approach is the synthesis starting from variously substituted benzoic acids. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been successfully synthesized, demonstrating that the aromatic ring can tolerate a range of electron-withdrawing groups. nih.gov The general synthesis involves coupling the appropriately substituted benzoic acid or its corresponding acid chloride with the aminoethyl side chain. nih.gov

Palladium-catalyzed amination reactions represent a more advanced method for introducing nitrogen-containing substituents onto the aromatic ring. nih.gov This technique allows for the formation of C-N bonds under controlled conditions, enabling the synthesis of complex derivatives that might not be accessible through classical methods. nih.gov

Furthermore, direct modification of the aromatic ring can be achieved through electrophilic substitution reactions. A notable example is the radioiodination of a closely related benzamide derivative, where an iodine-125 isotope is introduced onto the aromatic ring to create a radiolabeled tracer for imaging applications. nih.gov This reaction highlights a method for installing specific functional atoms onto the core structure. nih.gov

Table 2: Aromatic Ring Modification Techniques

| Strategy | Reaction Type | Reagents/Catalysts | Substituents Introduced |

|---|---|---|---|

| Building from Substituted Precursors | Amide Coupling | Substituted Benzoic Acids | Halogens (e.g., Chloro), Nitro |

| Cross-Coupling | Palladium-Catalyzed Amination | Palladium Catalyst, Amines | Various Amino Groups |

| Electrophilic Substitution | Iodination | Iodine-125, Oxidizing Agent | Radioiodine |

Derivatization for Bioconjugation and Targeting Applications

Derivatization of this compound is essential for its application in bioconjugation and targeted therapies, where the molecule must be linked to larger entities or directed to specific biological sites.

A key example of such derivatization is the synthesis of precursors for radio-labeling, intended for use as imaging agents. An analogue of a melanin-targeting agent was synthesized in three steps to serve as a precursor for radioiodination. nih.gov The final step involves an electrophilic substitution reaction to incorporate iodine-125, yielding a molecule designed for melanoma imaging. nih.gov This process demonstrates how the core benzamide structure can be modified for a specific targeting application. The resulting labeled compound can be used to visualize specific tissues or cell types where its target is present. nih.gov

Table 3: Example of Derivatization for Targeting

| Application | Derivative Synthesized | Method | Purpose |

|---|---|---|---|

| Melanoma Imaging | Desiodo-MIP-1145 | Three-step synthesis from substituted benzoic acid | Precursor for radioiodination |

| Melanoma Imaging | [¹²⁵I]MIP-1145 | Electrophilic radioiodination | Melanin-specific imaging agent |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing product yields and ensuring the efficiency of synthetic pathways for this compound and its derivatives. Key parameters that are often varied include temperature, reaction time, and the choice of reagents and solvents.

In the synthesis of related benzamide derivatives, the amide bond formation is a critical step. This reaction has been optimized by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt). nih.gov The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period (e.g., 12 hours) to ensure completion and achieve excellent yields. nih.gov The use of a base such as N,N-diisopropylethylamine (DIPEA) is also common to neutralize acids formed during the reaction. nih.gov

The ratio of reactants is another critical factor. In the synthesis of 4-methoxychalcone, a related compound, it was found that a 1:1 molar ratio of the aldehyde and ketone reactants at room temperature provided the best yield (42.1%), whereas increasing the ratio to 1:2 resulted in a decreased yield. researchgate.net This highlights the importance of stoichiometric control in optimizing synthetic outcomes. researchgate.net The choice of solvent and reaction time are also significant; for example, nucleophilic substitution reactions on a chloropyrazine moiety have been optimized by running the reaction in dimethyl sulfoxide (DMSO) at a specific temperature to achieve yields ranging from 53% to 90%. nih.gov

Table 4: Parameters for Reaction Optimization

| Parameter | Example Condition | Purpose | Result |

|---|---|---|---|

| Temperature | 0 °C to 25 °C | Control reaction rate, minimize side products | Excellent yields in amide coupling nih.gov |

| Reagents | EDC·HCl, HOBt, DIPEA | Activate carboxylic acid, suppress side reactions | Efficient amide bond formation nih.gov |

| Reactant Ratio | 1:1 (aldehyde:ketone) | Maximize conversion of limiting reagent | Optimal yield (42.1%) in chalcone synthesis researchgate.net |

| Reaction Time | 12-14 hours | Ensure reaction completion | High conversion rates nih.govnih.gov |

Purification Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final this compound products is essential to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve high purity.

Flash column chromatography is a widely used method for purifying benzamide derivatives. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A solvent system, such as a mixture of ethyl acetate and hexanes, is passed through the column to elute the components at different rates. The fractions containing the desired product are collected and combined. nih.gov

Recrystallization is another common and effective purification method, particularly for solid compounds. scielo.br The crude product is dissolved in a hot solvent, such as methanol or ethanol, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solution. The purified solid is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum. scielo.br

For specialized applications, such as radiolabeled compounds, more advanced techniques are necessary. High-performance liquid chromatography (HPLC) and electrophoresis are used to isolate and purify radiochemicals to a very high degree of purity (>99%), which is critical for their intended use in imaging or therapy. nih.gov

Following purification, the identity and purity of the compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. scielo.brnih.gov

Chemical Reactions and Transformations of N 2 Aminoethyl 4 Methoxybenzamide

Reactions at the Amide Nitrogen Atom

The amide nitrogen in N-(2-aminoethyl)-4-methoxybenzamide is a secondary amide. Generally, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, which significantly reduces its nucleophilicity and basicity compared to the primary amino group. Consequently, reactions at this site are less common and require specific conditions.

While the primary amine is readily acylated, N-acetylation at the amide nitrogen is more challenging. It typically requires deprotonation of the amide proton with a strong base to form an amidate anion, which can then act as a nucleophile. However, in the presence of the much more nucleophilic primary amine, selective reaction at the amide nitrogen is difficult to achieve without a protecting group strategy. For related N-substituted benzamides, acetylation has been explored, often in the context of modifying biological activity. For instance, the acetylation of related benzamide (B126) structures can influence their biological targets, such as NF-κB. nih.gov

Table 1: General Conditions for Amide N-Acetylation

| Reagent/Condition | Purpose | Expected Product | Notes |

| 1. Strong Base (e.g., NaH) | Deprotonation of amide N-H | Amidate Anion Intermediate | The primary amine must be protected first. |

| 2. Acetylating Agent (e.g., Acetyl Chloride) | Introduction of acetyl group | N-acetyl-N-(2-(protected-amino)ethyl)-4-methoxybenzamide | Requires subsequent deprotection of the primary amine. |

Reactions Involving the Primary Aminoethyl Group

The terminal primary amino group is the most nucleophilic and basic center in the molecule. masterorganicchemistry.com This functionality is the primary site for a wide range of chemical transformations.

The lone pair of electrons on the primary nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to many of its transformations.

Acylation: This is a common reaction where the primary amine reacts with acylating agents like acid chlorides or anhydrides to form a new amide bond. byjus.com For example, reaction with acetyl chloride in the presence of a base would yield N-(2-acetamidoethyl)-4-methoxybenzamide.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides, although this can lead to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Reaction with Carbonyls: It can undergo nucleophilic addition to aldehydes and ketones to form carbinolamines, which can then dehydrate to form imines (Schiff bases). libretexts.orglibretexts.org This reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org

Table 2: Examples of Nucleophilic Reactions at the Primary Amine

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

| Reductive Amination | Acetone + NaBH₃CN | Secondary Amine |

Transformations on the Aromatic Moiety

The benzene (B151609) ring is substituted with a methoxy (B1213986) group (-OCH₃) and an amide group (-CONH-R). The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr). libretexts.orgwikipedia.org The amide group is a deactivating, meta-directing group. In this case, the powerful activating effect of the methoxy group dominates the directing effect. libretexts.org

Given that the para position is occupied by the amide group, electrophilic attack is directed to the ortho positions (C3 and C5) relative to the methoxy group. wikipedia.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) at the C3 or C5 position, yielding N-(2-aminoethyl)-3-nitro-4-methoxybenzamide. youtube.com

Halogenation: Treatment with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would likely result in the substitution of a bromine atom at the C3 or C5 position.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are also directed to the ortho positions. For example, reaction with acetyl chloride and AlCl₃ would introduce an acetyl group at the C3 or C5 position.

It is important to note that the primary amine is basic and can be protonated under the acidic conditions of many SEAr reactions. This would form an ammonium (B1175870) group (-NH₃⁺), which is a strongly deactivating, meta-directing group. To avoid this and potential side reactions, the primary amine is often protected (e.g., by acetylation) before performing electrophilic aromatic substitution. youtube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(2-aminoethyl)-3-nitro-4-methoxybenzamide |

| Bromination | Br₂, FeBr₃ | N-(2-aminoethyl)-3-bromo-4-methoxybenzamide |

| Acylation | CH₃COCl, AlCl₃ | N-(2-aminoethyl)-3-acetyl-4-methoxybenzamide |

Oxidation and Reduction Processes

The susceptibility of this compound to oxidation and reduction depends on the reagents and conditions used, with the primary amine and the electron-rich aromatic ring being the most likely sites of reaction.

Oxidation: Strong oxidizing agents can potentially oxidize the primary amino group. The electron-rich aromatic ring, activated by the methoxy group, could also be susceptible to oxidation, potentially leading to ring-opening or demethylation under harsh conditions.

Reduction: The functional groups present in the parent molecule (amide, ether, amine, benzene ring) are generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH) under standard conditions. The amide carbonyl can be reduced to an amine with a powerful reducing agent like LAH, but this would require forcing conditions and would also reduce any other susceptible groups. There are no easily reducible groups like nitro or imine in the parent compound.

Intramolecular Cyclization and Rearrangement Studies of Related Benzamide Systems

Intramolecular reactions of N-substituted benzamides are pivotal in the construction of various nitrogen-containing heterocyclic scaffolds. These transformations often involve the cyclization of the side chain onto the aromatic ring or internal condensation between the amide and amine functionalities. Key examples of such reactions applicable to systems analogous to this compound include the Bischler-Napieralski reaction and cyclodehydration to form cyclic amidines.

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com This reaction is particularly relevant to this compound, which possesses the requisite β-phenylethylamide structural motif. The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions. wikipedia.org The electron-donating 4-methoxy group on the benzene ring of this compound is expected to facilitate this cyclization by activating the aromatic ring for electrophilic attack.

Commonly employed reagents for the Bischler-Napieralski reaction include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgorganic-chemistry.org The choice of reagent can influence the reaction conditions and yields. For instance, the use of Tf₂O with a non-nucleophilic base like 2-chloropyridine (B119429) allows for milder reaction conditions compared to the often harsh conditions required with POCl₃ or P₂O₅. nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| N-Phenethylbenzamide | Tf₂O, 2-ClPyr | CH₂Cl₂, -20 °C to rt | 1-Phenyl-3,4-dihydroisoquinoline | 95 | nih.gov |

| N-[2-(4-Methoxyphenyl)ethyl]acetamide | POCl₃ | Toluene, reflux | 1-Methyl-6-methoxy-3,4-dihydroisoquinoline | - | wikipedia.org |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | POCl₃ | Acetonitrile, reflux | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | - | wikipedia.org |

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a more widely accepted nitrilium ion intermediate. wikipedia.org In the context of this compound, the reaction would be expected to yield 1-substituted-7-methoxy-3,4-dihydroisoquinoline. However, as observed in a study with N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide, the use of a strong dehydrating agent like P₂O₅ can sometimes lead to a mixture of products due to cyclization at an alternative position on the activated phenyl ring. wikipedia.org

Another important intramolecular transformation for N-(aminoalkyl)benzamides is cyclodehydration to form cyclic amidines. A study has shown that N-(aminoalkyl)benzamides can undergo cyclodehydration under mild conditions using a Hendrickson reagent analogue (a phosphonium (B103445) anhydride). nih.gov This method provides a route to five-, six-, and seven-membered cyclic amidines at room temperature. nih.gov For this compound, this reaction would be expected to produce a five-membered cyclic amidine, specifically a 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. The use of a temporary trityl protecting group on the primary amine was found to improve yields in these reactions. nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| N-(2-Aminoethyl)benzamide (trityl protected) | Phosphonium anhydride 1 | CH₂Cl₂, rt | 2-Phenyl-4,5-dihydro-1H-imidazole | 85 | nih.gov |

| N-(3-Aminopropyl)benzamide (trityl protected) | Phosphonium anhydride 1 | CH₂Cl₂, rt | 2-Phenyl-1,4,5,6-tetrahydropyrimidine | 92 | nih.gov |

Rearrangement reactions such as the Beckmann and Hofmann rearrangements are also fundamental transformations in organic synthesis that could be envisioned for derivatives of this compound, although they would require prior modification of the molecule. bdu.ac.inmasterorganicchemistry.comnih.gov For instance, a derivative where the amide is converted to an oxime could potentially undergo a Beckmann rearrangement to yield a different amide structure. masterorganicchemistry.com Similarly, a Hofmann rearrangement could be applied to a primary amide to produce a primary amine with one less carbon atom, though this is less directly applicable to the secondary amide present in the title compound without significant synthetic modification. bdu.ac.in

Spectroscopic and Structural Characterization in Academic Research

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N-(2-aminoethyl)-4-methoxybenzamide is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the amide linkage, the primary amine, the ethyl bridge, and the substituted benzene (B151609) ring.

Key vibrational modes anticipated in the spectrum include the N-H stretching of the primary amine (NH₂) and the secondary amide (N-H), the C=O stretching of the amide carbonyl group, and C-N stretching vibrations. The aromatic ring gives rise to characteristic C=C stretching and C-H stretching and bending vibrations. The methoxy (B1213986) group (-OCH₃) is identifiable by its characteristic C-O stretching and CH₃ bending frequencies.

Table 1: Predicted FT-IR Characteristic Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (NH₂) | 3400 - 3300 | Medium (Doublet) |

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium |

| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | Alkyl Chain & Methoxy | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (Multiple bands) |

| C-N Stretch | Amide/Amine | 1400 - 1200 | Medium |

| C-O Stretch | Aryl Ether | 1275 - 1200 (asymmetric) | Strong |

These predicted values provide a basis for the identification and purity assessment of this compound in a research context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methoxy protons, the ethyl chain protons, and the amine and amide protons.

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-donating methoxy group (and meta to the carbonyl) will appear upfield, while the two protons ortho to the electron-withdrawing carbonyl group will appear downfield. rsc.orgniscpr.res.in

Methoxy Protons: The three protons of the -OCH₃ group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. rsc.org

Ethyl Protons: The two methylene (-CH₂-) groups of the ethylenediamine bridge are chemically distinct. The -CH₂- group adjacent to the amide nitrogen will be deshielded and is expected to appear as a triplet, coupled to the neighboring -CH₂- group. The -CH₂- group adjacent to the primary amine will appear at a slightly more upfield position, also as a triplet.

Amine and Amide Protons: The N-H protons of the amide and primary amine will appear as broad singlets, and their chemical shifts can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm range. oregonstate.edulibretexts.org

Aromatic Carbons: The six carbons of the benzene ring will show four distinct signals due to symmetry. The carbon bearing the methoxy group (C-OCH₃) and the carbon bearing the carbonyl group (C-C=O) will be distinct quaternary carbons. The two carbons ortho to the methoxy group will be equivalent, as will the two carbons meta to the methoxy group. rsc.orghmdb.ca

Methoxy Carbon: The carbon of the -OCH₃ group will appear as a single peak in the upfield region, typically around 55 ppm. rsc.org

Ethyl Carbons: The two methylene carbons of the ethyl bridge will give rise to two distinct signals in the aliphatic region of the spectrum, generally between 30-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic H (ortho to C=O) | 7.7 - 7.9 | Doublet | - |

| Aromatic H (ortho to OCH₃) | 6.9 - 7.1 | Doublet | - |

| Amide NH | 7.5 - 8.5 | Broad Singlet | - |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | ~55 |

| Ethyl (-CH₂-NH-C=O) | 3.4 - 3.6 | Triplet | ~40 |

| Ethyl (-CH₂-NH₂) | 2.8 - 3.0 | Triplet | ~42 |

| Primary Amine (NH₂) | 1.5 - 3.0 | Broad Singlet | - |

| Carbonyl (C=O) | - | - | ~167 |

| Aromatic C-C=O | - | - | ~127 |

| Aromatic C-H (ortho to C=O) | - | - | ~129 |

| Aromatic C-H (ortho to OCH₃) | - | - | ~114 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

MALDI-TOF MS is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules, but it can also be applied to smaller organic molecules. In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by protonation to form the [M+H]⁺ ion. The time it takes for these ions to travel through a flight tube to a detector is measured, which corresponds to their m/z. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂; Molecular Weight: 194.23 g/mol ), MALDI-TOF would be expected to show a strong signal at m/z ≈ 195.24, corresponding to the protonated molecule. This technique is valuable for rapid and accurate molecular weight confirmation. researchgate.netnih.gov

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample, with the ability to detect most elements at concentrations down to parts per trillion. youngin.com However, ICP-MS is primarily designed for the analysis of metals and certain non-metals. optica.orgtandfonline.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects these elemental ions.

For an organic compound like this compound, ICP-MS is not the appropriate technique for determining its bulk elemental composition (i.e., the percentages of carbon, hydrogen, nitrogen, and oxygen). tandfonline.comnih.gov The high carbon content of organic molecules can cause significant interference and plasma instability. youngin.comtandfonline.com The standard method for determining the C, H, and N content of a pure organic compound is combustion analysis. Therefore, ICP-MS would not be employed for the routine characterization of this molecule's elemental formula.

Electron Impact (EI) and Chemical Ionization (CI) are common ionization methods for volatile or semi-volatile small molecules, often coupled with gas chromatography (GC-MS).

Electron Impact (EI) Mass Spectrometry: In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. chemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion (M⁺) peak and numerous fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the primary amine, resulting in a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is often a base peak for primary amines. miamioh.edulibretexts.org

Amide Bond Cleavage: Cleavage of the amide C-N bond can occur in two ways:

Formation of the 4-methoxybenzoyl cation at m/z 135. This is a very common and stable fragment for benzoyl compounds.

Formation of the [NHCH₂CH₂NH₂]⁺ fragment at m/z 59.

Loss of Methoxy Group: Loss of a methyl radical (∙CH₃) from the m/z 135 fragment to give an ion at m/z 120, or loss of a formyl radical (∙CHO) to give an ion at m/z 107.

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique than EI, using a reagent gas (like methane or ammonia) to produce reactant ions that ionize the analyte through proton transfer. This results in less fragmentation and typically a more prominent protonated molecular ion ([M+H]⁺) at m/z 195. CI is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum. temple.edu

These techniques are crucial in metabolite identification, where researchers compare the mass spectra of potential metabolites with that of the parent drug to identify structural modifications made by metabolic enzymes.

Ultraviolet–Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet–Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.orgkhanacademy.org The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-methoxybenzoyl chromophore. fiveable.me

The benzene ring and the carbonyl group form a conjugated system. The presence of the electron-donating methoxy group (-OCH₃) and the lone pairs on the amide nitrogen further influence the electronic structure. The primary electronic transitions observed are π → π* transitions. researchgate.netlibretexts.org Two main absorption bands are typically seen for such systems:

An intense E-band (ethylenic) at shorter wavelengths (around 200-220 nm).

A less intense B-band (benzenoid) at longer wavelengths (around 250-280 nm).

The methoxy group, acting as an auxochrome, typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzamide (B126). researchgate.net The absorption maximum (λₘₐₓ) for this compound in a non-polar solvent is expected to be in the region of 250-260 nm. The solvent can influence the exact position of the absorption maxima. wikipedia.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore System | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* (E-band) | Phenyl-Carbonyl Conjugation | ~210 |

This data is useful for quantitative analysis using the Beer-Lambert law and for providing confirmatory evidence of the conjugated aromatic system within the molecule.

X-ray Diffraction (XRD) and Crystallographic Analysis

Extensive searches of academic literature and crystallographic databases did not yield any specific studies detailing the X-ray diffraction (XRD) and crystallographic analysis of this compound. Consequently, information regarding its single-crystal structure and the quantitative analysis of its intermolecular interactions through Hirshfeld surface analysis is not available in the reviewed scientific literature.

Single-Crystal Structure Determination

Quantitative Analysis of Intermolecular Interactions through Hirshfeld Surface Analysis

As no crystallographic data exists for this compound, a Hirshfeld surface analysis, which is contingent on a known crystal structure, has not been performed. This type of analysis, which provides quantitative insights into intermolecular interactions within a crystal lattice, is therefore not available for this compound.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying multi-electron systems. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively calculate ground-state electronic structure parameters such as molecular orbital energies, geometric structures, and vibrational frequencies. mdpi.com The accuracy of these calculations is highly dependent on the chosen functional and basis set. mdpi.com For analogous compounds, the B3LYP functional combined with basis sets like 6-311+G(d,p) has been successfully used to investigate their properties. tandfonline.comnih.gov

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzamide (B126) derivatives, DFT calculations are employed to optimize bond lengths, bond angles, and dihedral angles. tandfonline.comnih.gov

Studies on similar structures, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, have shown that optimized geometric parameters obtained via DFT calculations are in good agreement with experimental values derived from X-ray diffraction. tandfonline.comnih.gov Conformational analysis, often performed through Potential Energy Scan (PES) analysis, helps identify the most stable conformer of a molecule by systematically rotating flexible bonds. nih.govresearchgate.net For a molecule like N-(2-aminoethyl)-4-methoxybenzamide, this would be crucial for understanding the orientation of the aminoethyl and methoxybenzamide moieties relative to each other.

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for an Analogous Benzamide Derivative (Note: Data is for N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide as a representative example)

| Parameter | Bond/Angle | DFT Calculated Value | Experimental X-ray Value |

| Bond Length | C-O | 1.36 Å | 1.35 Å |

| Bond Length | C=O | 1.25 Å | 1.23 Å |

| Bond Length | C-N | 1.35 Å | 1.33 Å |

| Bond Angle | O-C-N | 122.5° | 122.8° |

| Bond Angle | C-N-H | 121.0° | 121.5° |

This table is illustrative, based on typical agreements found in literature for similar compounds.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability, reactivity, and electrical transport properties. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

In studies of related benzamide compounds, HOMO and LUMO energies are calculated using DFT methods. tandfonline.comnih.gov The HOMO is often located on the more electron-rich portions of the molecule, such as the methoxy-substituted phenyl ring, while the LUMO may be distributed across the amide linkage and adjacent groups. The energy gap provides insight into the intramolecular charge transfer that can occur upon electronic excitation. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Properties for a Representative Benzamide Derivative (Note: Values are hypothetical, based on typical results for analogous compounds)

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Chemical Hardness (η) | 2.575 |

| Electrophilicity Index (ω) | 1.78 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net The map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, attractive to protons), while blue represents the most positive potential (electron-poor, repulsive to protons). researchgate.netresearchgate.net

For a molecule like this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, identifying them as sites for electrophilic attack. researchgate.netthaiscience.info Positive potential (blue) would be expected around the amide and amino group hydrogens, indicating these are the most likely sites for nucleophilic attack. researchgate.net Such analyses have been performed on related structures using DFT at the B3LYP/6-311+G(d,p) level. tandfonline.comnih.gov

DFT calculations are widely used to predict the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and basis set deficiencies, allowing for detailed assignment of experimental FT-IR and FT-Raman spectra. nih.govscirp.orgbiointerfaceresearch.com This comparison helps confirm the molecular structure and identify characteristic functional group vibrations. scirp.org

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can then be compared to experimental UV-Vis absorption spectra. nih.govarxiv.org This analysis provides information on the electronic transitions occurring within the molecule, often corresponding to HOMO-LUMO transitions. nih.gov

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups (Note: Data is representative for a benzamide-type structure)

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) | Assignment |

| N-H Stretch (Amide) | 3350 | 3355 | Asymmetric stretch |

| C-H Stretch (Aromatic) | 3080 | 3085 | C-H stretch |

| C=O Stretch (Amide I) | 1640 | 1645 | Carbonyl stretch |

| N-H Bend (Amide II) | 1545 | 1550 | N-H bend, C-N stretch |

| C-O-C Stretch | 1250 | 1255 | Asymmetric stretch |

Computational methods can predict the nonlinear optical (NLO) properties of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β₀). Molecules with significant NLO properties are of interest for applications in optoelectronics. DFT calculations have been used to evaluate these properties in similar aromatic amine and benzamide structures. thaiscience.info A large hyperpolarizability value, often associated with molecules possessing significant intramolecular charge transfer, indicates a strong NLO response. thaiscience.info The values are sensitive to molecular symmetry and electronic structure. thaiscience.info

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)). nih.gov This analysis identifies critical points in the electron density, which allows for the characterization of chemical bonds and non-covalent interactions. nih.gov By examining parameters like the electron density and its Laplacian at bond critical points, one can quantify the nature and strength of interactions within the molecule. This method has been applied to various molecular systems, including those with benzamide moieties, to understand intramolecular hydrogen bonds and other stabilizing interactions. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the binding mode of a ligand to the active site of a protein, which is the first step in structure-based drug design. nih.gov

Prediction of Ligand-Receptor Binding Modes and Interactions

Molecular docking simulations predict how a ligand, such as this compound, fits into the binding pocket of a receptor. The process identifies the most stable binding poses, known as binding modes, by evaluating various orientations and conformations of the ligand within the receptor's active site. dergipark.org.tr Key interactions that stabilize the ligand-receptor complex are then analyzed. These typically include:

Hydrogen Bonds: These are crucial for the specificity and affinity of ligand binding. nih.gov For a molecule like this compound, the amide group and the primary amine can act as hydrogen bond donors, while the methoxy and carbonyl oxygens can act as acceptors. youtube.com

Hydrophobic Interactions: The methoxybenzamide portion of the molecule can engage in hydrophobic interactions with nonpolar residues of the receptor. nih.gov

Pi-Alkyl and Pi-Pi Stacking: The aromatic ring of the benzamide moiety can participate in pi-pi stacking or pi-alkyl interactions with corresponding residues in the receptor binding site. nih.gov

In studies of similar benzamide derivatives, these interactions are shown to be critical for their biological activity. mdpi.com For instance, in a study of different benzamide compounds targeting DNA gyrase, hydrogen bonds with key amino acid residues like SER 438 and ASP 437 were identified as significant. mdpi.com The specific residues involved would depend entirely on the target receptor being studied.

Estimation of Binding Affinities and Energetics

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govdergipark.org.tr This value quantifies the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov

Docking software calculates this value using scoring functions that consider various energy components, such as electrostatic and van der Waals interactions. chemrxiv.org For example, studies on quinoline (B57606) derivatives targeting Mycobacterium tuberculosis reported binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr The binding affinity for this compound would be specific to its interaction with a particular protein target.

Table 1: Representative Binding Affinity Data from Docking Studies of Various Ligands

| Ligand Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference |

| Quinolone Derivatives | DNA Gyrase | -7.1 to -18.8 | nih.gov |

| 2,4-disubstituted Quinoline | M. tuberculosis LipB | -3.2 to -18.5 | dergipark.org.tr |

| Camptothecin and Analogues | HER2 | > -8.0 | nih.gov |

This table illustrates typical binding affinity values from molecular docking studies of different compound classes and is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the dynamic behavior of atoms and molecules over time. bonvinlab.org For a ligand-protein complex identified through docking, MD simulations are used to assess its stability and to refine the understanding of the binding interactions in a more realistic, solvated environment. youtube.commdpi.com

Assessment of Ligand-Protein Complex Stability and Dynamics

The stability of the this compound-protein complex would be evaluated by running a simulation for a specific duration (e.g., nanoseconds to microseconds). nih.govnih.gov Key metrics used to assess stability include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time. A stable, low-fluctuating RMSD value suggests that the complex has reached equilibrium and remains in a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual residues to identify flexible or rigid regions of the protein upon ligand binding.

These analyses would reveal whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes or even dissociates from the receptor over time. youtube.com

Analysis of Hydrogen Bonding Networks and Solvent Accessibility

MD simulations allow for a dynamic analysis of the hydrogen bonds between the ligand and protein. arxiv.org This involves monitoring the formation and breakage of hydrogen bonds throughout the simulation, providing a more accurate picture of their strength and persistence compared to the static view from docking. youtube.com The percentage of simulation time a specific hydrogen bond is maintained can be calculated, highlighting the most critical interactions for complex stability. mdanalysis.org

Solvent Accessible Surface Area (SASA) analysis would be used to measure the exposure of the ligand and parts of the protein to the solvent. A decrease in SASA for the ligand and the binding site residues upon complex formation would confirm that the ligand is buried within the protein's binding pocket, shielded from the surrounding solvent.

While the specific computational data for this compound remains to be published, the established methodologies of molecular docking and molecular dynamics simulations provide a clear roadmap for how its interactions and stability within a biological target would be investigated.

Structure Activity Relationship Sar Investigations

Correlation of Structural Modifications with Biological Potency

Systematic modifications of the N-(2-aminoethyl)-4-methoxybenzamide scaffold have revealed key structural features that govern its biological activity. These investigations have focused on three main areas: the methoxy (B1213986) group on the aromatic ring, the aminoethyl side chain, and other substituents on the aromatic ring.

Research on related benzamide (B126) series has shown that a methoxy group at the 2-position can form an intramolecular hydrogen bond with the amide proton, which restricts the conformation and can impact receptor binding. Conversely, a methoxy group at the 6-position has been shown to decrease lipophilicity, which can affect cell permeability and target engagement nih.gov. In quantitative structure-activity relationship (QSAR) studies of dopamine (B1211576) D2 antagonists, a methoxy substituent at the 5-position was found to be beneficial for high activity nih.gov.

Furthermore, studies on different biological targets have highlighted the importance of alkoxy substitution. In a series of inhibitors for the ERK1/2 signaling pathway, shifting an ethoxy group from the 4-position (para) to the 2-position (ortho) on the phenyl ring resulted in a significant improvement in the functional activities of inhibiting cell proliferation and inducing apoptosis researchgate.net. This suggests that the steric and electronic effects of the alkoxy group's position are crucial for optimal interaction with the biological target.

Table 1: Influence of Methoxy/Alkoxy Group Position on Biological Activity

| Compound Series | Modification | Observed Effect on Activity | Reference Target/Assay |

|---|---|---|---|

| Methoxybenzamides | 5-Methoxy substitution | Beneficial for high activity | Dopamine D2 Receptor Antagonism |

| Salicylamides & Non-salicylamides | 6-Methoxy substitution | Decreased lipophilicity | Physicochemical Properties |

| 5-(benzylidene)-thiazolidine-2,4-diones | Shift of ethoxy from 4- to 2-position | Significantly improved inhibition of cell proliferation and apoptosis induction | ERK1/2 Inhibition |

The N-(2-aminoethyl) side chain is a critical pharmacophoric element. Modifications to its length, rigidity, and the nature of the terminal amino group have profound effects on biological potency.

Variations of the terminal amine, such as incorporating it into a cyclic structure like a piperidine or tropane ring, have been shown to significantly alter receptor affinity. For instance, the introduction of an ethylene bridge in tropane derivatives, which is absent in corresponding piperidinyl analogs, increases the affinity for the D2 receptor nih.gov. The stereochemistry of these modifications is also vital; for example, equatorial stereoisomers of tropane derivatives are markedly more active than their axial counterparts nih.gov.

Furthermore, substitution on the basic nitrogen atom of the side chain plays a key role. The presence of a benzyl substituent on this nitrogen is considered essential in certain series, highlighting the importance of a lipophilic binding site on the receptor that accommodates this group nih.gov. In a different study, substituting the core triazole pharmacophore of a known β-cell protective agent with a glycine-like amino acid, leading to an N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold, significantly improved potency and water solubility nih.gov.

Table 2: Effect of Aminoethyl Chain Modifications on D2 Receptor Affinity

| Modification | Example Moiety | Effect on D2 Affinity |

|---|---|---|

| Cyclization of terminal amine | Tropane ring | Increased affinity compared to piperidinyl analogues |

| Stereochemistry of cyclic amine | Equatorial vs. Axial isomer | Equatorial isomer is significantly more active |

| Substitution on terminal nitrogen | Benzyl group | Essential for high activity in tropane series |

| Side chain elongation/modification | N-(2-(benzylamino)-2-oxoethyl) | Improved potency for β-cell protection |

Beyond the methoxy group, other substituents on the aromatic ring significantly modulate the biological activity of N-(2-aminoethyl)benzamide analogs. The nature, position, and electronic properties of these substituents can influence receptor affinity and selectivity.

Studies on a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs revealed them to be potent, competitive, and reversible inhibitors of monoamine oxidase-B (MAO-B) nih.gov. The relative potencies of these compounds were rationalized based on steric and hydrophobic effects, indicating that both the size and lipophilicity of the substituent are important factors nih.gov. For instance, halogenation has been shown to progressively increase potency in other compound classes, correlating with increased lipid solubility nih.gov.

In the context of dopamine receptors, polar substituents at the 4- (para) and/or 5- (meta) positions of the benzamide ring can enhance binding affinity for the D4 receptor subtype nih.gov. This suggests that specific hydrogen bonding or polar interactions in the receptor's binding pocket contribute to affinity and selectivity. For fungicidal activity in a different series of benzamides, a 2-fluoro substituent on the benzene (B151609) ring was found to be superior to other substitutions nih.gov. These findings underscore the principle that the optimal substitution pattern is highly dependent on the specific molecular target.

Table 3: Impact of Aromatic Ring Substituents on Biological Activity

| Substituent | Position(s) | Target | Observed Effect |

|---|---|---|---|

| Halogen (Cl, Br, I), Nitro (NO2) | Various | MAO-B | Potent, reversible inhibition; potency depends on steric/hydrophobic effects |

| Polar groups (e.g., -NH2, -OH) | 4- and/or 5- | Dopamine D4 Receptor | Enhanced binding affinity |

| Fluorine (F) | 2- | Fungi | Superior inhibitory activity |

Investigation of Binding Selectivity towards Specific Molecular Targets

The therapeutic utility of a compound often depends on its selectivity for a specific biological target over others, which helps to maximize efficacy while minimizing off-target side effects. Analogs of this compound have been investigated for their binding properties at several key receptors, most notably sigma receptors and dopamine D2 receptors.

Benzamide derivatives are a well-known class of sigma (σ) receptor ligands mdpi.com. These receptors are implicated in a variety of cellular functions and are overexpressed in certain cancer cells, making them attractive targets for both therapeutic and diagnostic applications mdpi.comacs.org.

A preliminary clinical study demonstrated that an iodinated analog, 123I-N-[2-(1′-piperidinyl)-ethyl]-3-iodo-4-methoxybenzamide, accumulates in breast tumors, a phenomenon attributed to its preferential binding to the high density of sigma receptors in these cancer cells mdpi.com. Structure-activity relationship studies have shown that conformationally flexible benzamide analogs can display high affinity and excellent selectivity for the sigma-2 (σ2) receptor subtype over the sigma-1 (σ1) subtype researchgate.net. For instance, dimethoxy groups on a tetrahydroisoquinoline moiety, a common feature in some advanced analogs, are important for maintaining high affinity for the σ2 receptor mdpi.com. The structure of the amine portion is also crucial, with restricted amine structures being beneficial for σ2 binding mdpi.com.

Table 4: Binding Affinity of Benzamide Analogs at Sigma Receptors

| Compound Feature | Effect on Sigma Receptor Binding |

|---|---|

| Benzamide scaffold | General affinity for σ receptors |

| Iodination at 3-position, 4-methoxy group | Accumulation in σ receptor-rich tumors |

| Dimethoxy-tetrahydroisoquinoline moiety | Important for high σ2 affinity |

| Restricted amine structure | Beneficial for σ2 affinity |

The benzamide class of compounds, including analogs of this compound, are widely recognized as antagonists of the dopamine D2 receptor nih.gov. This interaction is central to the antipsychotic effects of many clinically used drugs. SAR studies have been extensive in this area to optimize affinity and selectivity.

The affinity of benzamides for the D2 receptor is highly sensitive to the substitution pattern on the aromatic ring. As noted previously, QSAR studies have shown that substituents in the 3-position have a dominating influence on D2 antagonist activity nih.gov. The presence of a benzyl group on the terminal nitrogen of the side chain can also enhance D2 receptor interaction by engaging a lipophilic auxiliary binding site nih.gov.

Selectivity between dopamine receptor subtypes, such as D2 and D3, is a key goal in drug design. Research has shown that incorporating heteroaryl groups, like 2-indolyl or 2-benzofuranyl, as part of the molecule can confer selectivity for the D3 receptor over the D2 receptor acs.org. In one series of phenylpiperazines, a 2-methoxyphenylpiperazine head group displayed a threefold enhancement in affinity at the D3 receptor compared to an unsubstituted phenylpiperazine acs.org. These findings illustrate that subtle structural changes can finely tune the binding profile of benzamide ligands at different dopamine receptor subtypes.

Table 5: Structural Features Influencing Dopamine D2/D3 Receptor Affinity

| Structural Feature | Influence on D2/D3 Affinity |

|---|---|

| Substituent at 3-position of benzamide ring | Dominating influence on D2 antagonist activity |

| Substituent at 5-position of benzamide ring (e.g., Methoxy) | Beneficial for high D2 antagonist activity |

| Benzyl group on side-chain nitrogen | Enhances D2 affinity via lipophilic interaction |

| Heteroaryl tail groups (e.g., 2-indolyl) | Can confer selectivity for D3 over D2 receptors |

| 2-Methoxyphenylpiperazine head group | Enhanced D3 affinity vs. unsubstituted phenylpiperazine |

Serotonin 5-HT4 Receptor Interactions

Investigations into the structure-activity relationship (SAR) of this compound analogues have revealed key structural determinants for interaction with the serotonin 5-HT4 receptor. While direct studies on the parent compound are limited in the provided context, extensive research on its substituted derivatives, particularly those with modifications on the benzamide ring and the aminoethyl side chain, offers significant insights into the molecular requirements for 5-HT4 receptor agonism.

A prominent series of analogues are the 4-amino-5-chloro-2-methoxybenzamides. The introduction of a 4-amino and a 5-chloro group to the benzamide ring is a common strategy in the development of potent 5-HT4 agonists. Further modifications to the N-alkyl side chain have demonstrated a significant impact on receptor affinity and activity. For instance, a series of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide derivatives were synthesized and evaluated for their 5-HT4 agonistic activities. In this series, conformational restriction of the terminal amine by incorporating it into a cycloalkane ring system was found to be a critical factor. One of the most potent compounds identified was 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide, which exhibited an EC50 value of 1.0 µM in a guinea pig ileum contraction assay, a functional measure of 5-HT4 receptor agonism. nih.gov

Further SAR studies on related 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have shown that variations in the piperidine ring and the benzoyl moiety can drastically alter 5-HT4 receptor binding affinity. nih.gov Modification of the piperidin-4-ylmethyl moiety generally led to a decrease in binding affinity. nih.gov Interestingly, conversion of the carbonyl group on the benzoyl portion to a hydroxyl or sulfoxide group maintained the binding affinity for the 5-HT4 receptor, although the in vivo effect on defecation was diminished. nih.gov This suggests that while the carbonyl oxygen may not be essential for receptor binding, it could play a role in the functional efficacy or pharmacokinetic properties of these compounds. High affinity for the 5-HT4 receptor was retained in many 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides that featured an ether or sulfide moiety in the side-chain at the 1-position of the piperidine ring. nih.gov

| Compound | Modification | 5-HT4 Receptor Activity (EC50) | Key Finding |

|---|---|---|---|

| 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide | Conformationally restricted terminal amine (dimethylaminocyclohexyl group) | 1.0 µM | Conformational restriction of the side chain amine enhances agonist potency. nih.gov |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide analogues | Variation of the piperidin-4-ylmethyl moiety | Decreased binding affinity | The piperidin-4-ylmethyl group is sensitive to modification. nih.gov |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide analogues | Conversion of benzoyl carbonyl to hydroxyl or sulfoxide | Retained binding affinity | The benzoyl carbonyl may not be critical for binding but affects in vivo activity. nih.gov |

| 4-amino-5-chloro-2-ethoxybenzamide analogues | Orientation of N-benzyl group | Influenced gastric emptying activity | The spatial orientation of bulky side-chain substituents is crucial for biological effect. nih.gov |

Rational Design Principles for Novel Analogues

The rational design of novel analogues based on the this compound scaffold is guided by the structure-activity relationship findings to optimize potency, selectivity, and pharmacokinetic properties for the 5-HT4 receptor. A key principle involves the strategic modification of the benzamide and aminoethyl moieties to enhance interaction with the receptor's binding pocket.

Molecular modeling and 3D-quantitative structure-activity relationship (3D-QSAR) studies on benzamide-type 5-HT4 agonists have been instrumental in defining the pharmacophoric requirements for potent agonism. researchgate.net These models often highlight the importance of a protonatable nitrogen atom, a hydrogen bond acceptor (like the carbonyl oxygen of the amide), and specific hydrophobic and aromatic features arranged in a particular spatial orientation.

One successful design strategy has been the introduction of conformational constraints into the flexible aminoethyl side chain. As seen with the 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides, restricting the rotation of the terminal amine group can lead to a more favorable binding conformation, thereby increasing potency. nih.gov This principle suggests that designing novel analogues with rigidified side chains, for example, by incorporating cyclic structures or introducing steric hindrance, could be a fruitful avenue for discovering more potent 5-HT4 agonists.

Another design principle revolves around the substitution pattern on the aromatic ring. The presence of a 4-amino and a 5-chloro substituent on the 2-methoxybenzoyl moiety is a recurring feature in many potent 5-HT4 agonists. These substituents are thought to engage in specific interactions within the 5-HT4 receptor binding site. The 4-amino group can act as a hydrogen bond donor, while the 5-chloro group may interact with a hydrophobic pocket. Therefore, the exploration of different electron-donating and electron-withdrawing groups at these positions, as well as at other positions on the benzamide ring, is a rational approach to fine-tune receptor affinity and selectivity.

Furthermore, the nature of the linker between the benzamide core and the terminal basic amine is a critical design element. The length and flexibility of this linker can be systematically varied to optimize the distance and orientation between the key pharmacophoric features. For instance, replacing the ethyl linker with longer or shorter chains, or incorporating heteroatoms, can be explored to improve the compound's interaction with the receptor.

| Design Principle | Structural Modification Example | Rationale | Reference |

|---|---|---|---|

| Conformational Restriction of Side Chain | Incorporation of a cycloalkane ring on the terminal amine (e.g., aminocyclohexyl group) | To lock the molecule in a bioactive conformation and enhance binding affinity. | nih.gov |

| Aromatic Ring Substitution | Introduction of 4-amino and 5-chloro groups on the benzamide ring | To establish specific hydrogen bonding and hydrophobic interactions with the receptor. | nih.govnih.gov |

| Modification of the Amide Linker | Varying the length and composition of the ethylenediamine chain | To optimize the spatial arrangement of the pharmacophoric elements for improved receptor fit. | General principle from medicinal chemistry |

| Bioisosteric Replacement | Replacing the benzoyl carbonyl with other groups (e.g., hydroxyl, sulfoxide) | To modulate binding, efficacy, and pharmacokinetic properties. | nih.gov |

Mechanistic Studies of Biological Interactions

In Vitro Biochemical and Cellular Mechanistic Elucidation

In vitro studies are fundamental to understanding the direct biochemical interactions of a compound within a controlled biological system. These assays can reveal specific molecular targets and pathways modulated by the compound.

Enzyme Inhibition and Activation Mechanisms (e.g., Monoamine Oxidase-B)

Monoamine Oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of various neurotransmitters, including dopamine (B1211576). nih.gov Its inhibition can increase dopamine levels in the brain, a strategy employed in the management of Parkinson's disease. mdpi.com The inhibitory potential of a compound against MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

A standard assay to determine MAO-B inhibition involves incubating recombinant human MAO-B with the test compound at various concentrations. nih.govresearchgate.net The enzymatic reaction is then initiated by adding a substrate, and the product formation is measured over time, often using spectrophotometric or fluorometric methods. mdpi.com A lower IC50 value indicates a more potent inhibitor.

While this methodology is standard for assessing potential MAO-B inhibitors, a review of published scientific literature did not yield specific data on the MAO-B inhibitory activity or activation mechanisms of N-(2-aminoethyl)-4-methoxybenzamide. Therefore, its IC50 value and its selectivity for MAO-B over the MAO-A isoform remain undetermined.

Table 1: Illustrative Data Table for MAO-B Inhibition

This table illustrates the typical data generated from an in vitro MAO-B inhibition assay. Note: The values presented are for a different compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, and are shown for illustrative purposes only, as no such data was found for this compound. mdpi.comresearchgate.net

| Compound | Target Enzyme | IC50 (µM) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |

Receptor Agonism and Antagonism Pathways